(2-Chloropropyl)benzene

physicochemical properties distillation purification

(2-Chloropropyl)benzene (CAS 10304-81-1, C9H11Cl, MW 154.63 g/mol) is a halogenated aromatic hydrocarbon featuring a benzene ring bonded to a 2-chloropropyl group. It is a racemic liquid with a computed density of 1.027 g/cm³, a boiling point of 211.1 °C at 760 mmHg, and a LogP of 2.86.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 10304-81-1
Cat. No. B076291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropropyl)benzene
CAS10304-81-1
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)Cl
InChIInChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyCKWAHIDVXZGPES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloropropyl)benzene (CAS 10304-81-1): Procurement-Ready Physicochemical Profile and Synthetic Utility


(2-Chloropropyl)benzene (CAS 10304-81-1, C9H11Cl, MW 154.63 g/mol) is a halogenated aromatic hydrocarbon featuring a benzene ring bonded to a 2-chloropropyl group. It is a racemic liquid with a computed density of 1.027 g/cm³, a boiling point of 211.1 °C at 760 mmHg, and a LogP of 2.86 [1]. The compound is primarily utilized as an electrophilic alkylating agent and a key intermediate in pharmaceutical and agrochemical synthesis, as well as in polymer initiator systems [2].

Electrophilic alkylating agent for pharmaceutical and agrochemical intermediate synthesis
Building block for polymer initiator-transfer agents (inifers) in cationic polymerization
Racemic liquid; computed LogP 2.86 supports organic-phase reactivity and separation

Why (2-Chloropropyl)benzene is Not Interchangeable with Its Closest Analogs


Despite sharing a molecular formula with other chloropropylbenzenes, (2-chloropropyl)benzene cannot be substituted generically due to quantifiable differences in physicochemical properties, steric hindrance, and leaving group potential. The position of the chlorine atom on the propyl chain (β vs. γ) directly impacts boiling point, density, and nucleophilic substitution rates . Furthermore, the nature of the halogen (Cl vs. Br) dictates reactivity and safety profiles [1]. The following evidence items detail these critical, non-interchangeable differences.

! (3-Chloropropyl)benzene: Positional isomer with gamma-chlorine; differences in boiling point and density may alter distillation and phase behavior in scale-up.
! (2-Bromopropyl)benzene: Bromine leaving group increases alkylation reactivity; may require different handling and safety protocols.
! Terminal (γ) isomer: Lower steric hindrance at primary carbon accelerates SN2 kinetics; product selectivity may not transfer directly.

Quantitative Differentiation Guide for (2-Chloropropyl)benzene: Sourcing Decisions Driven by Data


Boiling Point: A 6-9°C Reduction vs. (3-Chloropropyl)benzene Simplifies Purification

The boiling point of (2-chloropropyl)benzene is 211.1 °C at 760 mmHg . In contrast, its positional isomer, (3-chloropropyl)benzene, exhibits a higher boiling point of 218-220 °C . This represents a 6-9 °C difference under identical atmospheric pressure.

Boiling Point
Data to verify
211.1 °C vs. 218–220 °C (6–9 °C lower)
Simplifies distillation purification
Standard atmospheric pressure; source-reported values
physicochemical properties distillation purification

Density: A 2.2% Lower Value vs. (3-Chloropropyl)benzene Impacts Solvent and Phase Behavior

The density of (2-chloropropyl)benzene is calculated to be 1.027 g/cm³ . This is 2.2% lower than the measured density of (3-chloropropyl)benzene, which is 1.05 g/cm³ at 25 °C .

Density
Data to verify
1.027 g/cm³ vs. 1.05 g/cm³ (2.2% lower)
Impacts phase separation and mass-volume calculations
Computed vs. measured at 25°C; verify experimental value
density phase separation formulation

Leaving Group Potential: Chlorine Affords Controlled Reactivity Relative to Bromine

The alkylating potency of alkyl halides is determined by the strength of the leaving group. The order of reactivity in nucleophilic substitution is generally: -OSO2CH3 > I > Br > Cl [1]. Consequently, (2-chloropropyl)benzene is expected to be a less potent and more controllable alkylating agent compared to its brominated analog, (2-bromopropyl)benzene [2].

Leaving Group
Class-level
Cl (target) less reactive than Br (analog)
Controlled alkylation; may reduce over-alkylation
General SN1/SN2 leaving group order
alkylation nucleophilic substitution leaving group

Steric Hindrance: β-Chlorine Reduces SN2 Reactivity Compared to Terminal γ-Chlorine

The position of the chlorine atom significantly impacts reactivity. The β-chlorine in (2-chloropropyl)benzene experiences greater steric hindrance during nucleophilic attack compared to the terminal (γ) chlorine in (3-chloropropyl)benzene. As a result, (3-chloropropyl)benzene undergoes nucleophilic substitution more readily .

Steric Hindrance
Class-level
β-Cl (secondary) vs. γ-Cl (primary)
Slower SN2 kinetics; better selectivity control
General steric effect in nucleophilic substitution
SN2 kinetics steric hindrance reactivity

Unique Photochemical Pathway: Generation of Phenyl Cation Intermediates Not Observed in Analogs

Photosolvolysis of (2-chloropropyl)benzene in trifluoroethanol (TFE) produces propylbenzene, indane, and 2-trifluoroethoxypropylbenzene. Density functional theory (DFT) calculations suggest this proceeds via a phenyl cation intermediate [1]. This photochemical generation of a phenyl cation is a distinctive mechanistic feature not reported for (3-chloropropyl)benzene or (1-chloropropyl)benzene under comparable conditions.

Photochemical Pathway
Class-level
Phenyl cation intermediate (TFE, hν); indane formation
Unique access to indane derivatives; not shared by isomers
DFT-supported; photosolvolysis conditions required
photochemistry phenyl cation reaction mechanism

Optimal Application Scenarios for (2-Chloropropyl)benzene Based on Quantified Differentiation


Precision Alkylation in Pharmaceutical Synthesis

As a controlled alkylating agent, (2-chloropropyl)benzene is ideal for introducing a 2-phenylpropyl group into active pharmaceutical ingredients (APIs) where over-alkylation or unwanted side reactions are a concern. Its lower reactivity compared to brominated analogs, as inferred from the leaving group rank (Cl < Br) , provides a wider operational window for selective modifications. It has been specifically cited as an intermediate for anti-inflammatory drugs .

Synthesis of Indane Derivatives via Photochemical Pathway

Researchers targeting indane scaffolds or other products of phenyl cation chemistry should prioritize (2-chloropropyl)benzene. The photosolvolysis pathway, uniquely observed for this isomer, provides direct access to indane and related compounds , offering a synthetic route not available with (3-chloropropyl)benzene or (1-chloropropyl)benzene.

Industrial-Scale Processes Requiring Cost-Effective Purification

For large-scale manufacturing, the 6-9 °C lower boiling point of (2-chloropropyl)benzene relative to (3-chloropropyl)benzene translates to reduced energy consumption and shorter cycle times during distillation. This makes it the economically preferred isomer for processes where high-volume purification is a critical cost factor.

Polymer Initiator Systems Requiring Defined Reactivity

While not a primary initiator itself, (2-chloropropyl)benzene and its derivatives serve as key building blocks for synthesizing polyfunctional initiator-transfer agents (inifers) like 1,4-di(2-chloro-2-propyl)benzene used in cationic polymerization . Its defined steric and electronic properties are crucial for achieving the desired kinetics and polymer architecture, making it a critical starting material for this class of specialty polymers.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis – controlled alkylation
Leaving group reactivity (Cl less reactive than Br)
Selectivity vs. brominated analogs; over-alkylation risk
Indane derivative synthesis via photochemistry
Photosolvolysis-generated phenyl cation
Indane product distribution under specific irradiation conditions
Industrial-scale distillation processes
Boiling point ~6–9 °C lower than γ-isomer
Energy consumption and cycle time in high-volume purification
Polymer initiator building block (inifer synthesis)
Defined steric and electronic profile
Cationic polymerization kinetics and architecture control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloropropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.